molecular formula C15H12O2S B13093732 2-(3-Methoxybenzoyl)thiobenzaldehyde

2-(3-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13093732
M. Wt: 256.3 g/mol
InChI Key: GUNWVNSUIURGCK-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with a methoxy group at the 3-position and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 3-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxybenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological research and drug development.

Comparison with Similar Compounds

    2,3-Dimethoxybenzaldehyde: Similar structure but with two methoxy groups.

    3-Acetoxy-2-methylbenzaldehyde: Contains an acetoxy group instead of a methoxy group.

    2,4,6-Tri-t-butylthiobenzaldehyde: Features bulky t-butyl groups.

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

2-(3-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-13-7-4-6-11(9-13)15(16)14-8-3-2-5-12(14)10-18/h2-10H,1H3

InChI Key

GUNWVNSUIURGCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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